molecular formula C8H15N3O2 B13213052 2-(3-Amino-2-oxoazepan-1-yl)acetamide

2-(3-Amino-2-oxoazepan-1-yl)acetamide

Cat. No.: B13213052
M. Wt: 185.22 g/mol
InChI Key: UOXJDGVQZSKGOC-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxoazepan-1-yl)acetamide ( 1032007-84-3 ) is a synthetic organic compound with a molecular formula of C8H15N3O2 and a molecular weight of 185.22 g/mol . This molecule features a central azepane ring, a seven-membered nitrogen-containing heterocycle, which is substituted with an amino group and a carbonyl oxygen at the 2-position, making it a 2-oxoazepane derivative. This core structure is further functionalized with an acetamide group, contributing to the compound's potential binding properties and solubility characteristics . The SMILES notation for this compound is O=C(N)CN1C(C(N)CCCC1)=O . As a building block in medicinal chemistry research, compounds containing the 2-oxoazepane scaffold are of significant interest for the exploration of novel bioactive molecules . For instance, structurally related compounds have been investigated for their role as components in complex molecules that interact with enzymatic targets . Researchers utilize such scaffolds in the synthesis and development of potential protease inhibitors or modulators of various cellular signaling pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-(3-amino-2-oxoazepan-1-yl)acetamide

InChI

InChI=1S/C8H15N3O2/c9-6-3-1-2-4-11(8(6)13)5-7(10)12/h6H,1-5,9H2,(H2,10,12)

InChI Key

UOXJDGVQZSKGOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC(=O)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 3 Amino 2 Oxoazepan 1 Yl Acetamide and Its Analogues

Strategic Approaches to the Azepan-2-one (B1668282) Ring System

The azepan-2-one, or ε-caprolactam, scaffold is a foundational component of the target molecule and a widely used industrial chemical. wikipedia.org Its synthesis is well-established, though modern methods continue to seek greater efficiency and milder conditions.

The industrial synthesis of ε-caprolactam is dominated by the Beckmann rearrangement of cyclohexanone (B45756) oxime. researchgate.netcore.ac.uk This reaction is typically catalyzed by strong acids, such as oleum (B3057394) or sulfuric acid. researchgate.net The process involves the conversion of cyclohexanone to its oxime, followed by the acid-catalyzed rearrangement to yield caprolactam. core.ac.uk The immediate product is the bisulfate salt of caprolactam, which is then neutralized with ammonia (B1221849) to liberate the free lactam. wikipedia.org

Alternative routes to the caprolactam ring have also been developed. One such method involves the cyclization of 6-aminocaproic acid. This intramolecular condensation reaction forms the seven-membered ring by eliminating a molecule of water. It has been shown that heating 6-aminocaproic acid in a solvent like ethanol (B145695) at temperatures around 200°C can produce caprolactam in high yields. researchgate.net Other less common industrial methods include the reaction of cyclohexane (B81311) with nitrosyl chloride to form the oxime directly. wikipedia.org

Introducing substituents at the 3-position of the azepan-2-one ring, particularly with stereocontrol, is a significant challenge in synthesizing analogues of the target molecule. Recent advances have focused on cycloaddition strategies and biocatalysis to achieve high levels of stereoselectivity.

One powerful method is the (4+3) annulation reaction between donor-acceptor cyclopropanes and 2-aza-1,3-dienes (azadienes). This approach, catalyzed by Lewis acids like ytterbium triflate (Yb(OTf)₃), can produce densely functionalized azepanones with high diastereoselectivity. nih.gov An asymmetric variant of this reaction has been developed using a copper triflate (Cu(OTf)₂) catalyst in conjunction with a chiral trisoxazoline (Tox) ligand, enabling enantioselective transformations. nih.gov

Biocatalysis offers a highly specific route to chiral 3-aminoazepanes. A multi-enzyme cascade has been designed utilizing variants of galactose oxidase and an imine reductase (IRED). rsc.org This system converts N-Cbz-protected L-lysinol, derived from the natural amino acid L-lysine, into L-3-N-Cbz-aminoazepane with high enantiopurity. rsc.org This chemoenzymatic approach avoids potential racemization of labile intermediates by performing the reactions in a streamlined, one-pot process. rsc.org

Another chemical approach involves the hydrogenation of 3-nitro-ε-caprolactam. The racemic 3-nitro compound can be hydrogenated quantitatively to DL-3-amino-ε-caprolactam using a palladium-on-carbon catalyst at elevated temperature and pressure. wikipedia.org While this route produces a racemic mixture, it provides a key intermediate that could potentially be resolved or used in diastereoselective syntheses.

Installation of the Acetamide (B32628) Moiety at the Azepan-1-yl Position

The introduction of the acetamide group at the N1 position of the azepan-2-one ring is typically achieved through N-alkylation. The lactam nitrogen, while part of an amide, can be deprotonated by a suitable base to form a nucleophilic anion, which can then react with an electrophile like 2-bromoacetamide (B1266107) or 2-chloroacetamide.

This transformation is analogous to the well-established N-alkylation of amides and lactams. mdpi.comrsc.org The reaction is often performed using a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) to generate the lactam anion. researchgate.net Subsequently, the alkylating agent (e.g., 2-bromoacetamide) is added to complete the substitution.

Modern variations of this reaction aim for milder and more efficient conditions. The use of phase-transfer catalysis (PTC) with bases like potassium hydroxide (B78521) and potassium carbonate, along with a catalyst such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the alkylation. mdpi.com Furthermore, microwave irradiation has been shown to significantly accelerate these reactions, often allowing them to proceed rapidly under solvent-free conditions. mdpi.com

Derivatization and Introduction of the 3-Amino Functionality

The synthesis of the target compound requires the presence of an amino group at the C3 position. This functionality can be introduced either by starting with a pre-functionalized ring or by derivatizing the caprolactam ring itself.

As mentioned previously, a chemoenzymatic cascade provides a direct route to enantiopure protected 3-aminoazepane from L-lysinol. rsc.org This method represents a highly efficient and stereoselective strategy.

A purely chemical synthesis route starts from ε-caprolactam itself. The lactam can be nitrated to form 3-nitro-ε-caprolactam. This reaction can be achieved by first reacting caprolactam with phosgene (B1210022) and then treating the intermediate with nitric acid. wikipedia.org The subsequent reduction of the nitro group to a primary amine is a crucial step. This is typically accomplished via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, which proceeds in nearly quantitative yield to give the racemic 3-aminoazepan-2-one (B99726). wikipedia.org The resulting racemic amine can then be carried forward or resolved into its constituent enantiomers.

Advanced Amide Bond Formation Techniques

The final step in the conceptual synthesis of the title compound involves the formation of an acetamide from the 3-amino group. While traditional methods using activated carboxylic acids (like acetyl chloride or acetic anhydride) are effective, they often generate stoichiometric waste. google.com Advanced catalytic methods that directly couple a carboxylic acid with an amine offer a more atom-economical and "green" alternative.

Boron-based catalysts, particularly boric acid and various boronic acids, have emerged as highly effective catalysts for the direct amidation of carboxylic acids and amines. orgsyn.orgmdpi.com These methods are attractive due to the low cost, low toxicity, and ready availability of the catalysts. orgsyn.org

The general principle involves the activation of the carboxylic acid by the boron catalyst. The reaction is typically performed at elevated temperatures in a solvent that allows for the azeotropic removal of water, which drives the equilibrium towards amide formation. rsc.org Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid or 2,4-bis(trifluoromethyl)phenylboronic acid, have shown particularly high catalytic activity. nih.govrsc.org

The mechanism of boron-catalyzed amidation is complex. While initial proposals suggested activation via a simple monomeric acyloxyboron intermediate, recent detailed mechanistic studies suggest that B–N interactions and the formation of dimeric B–O–B species are crucial for catalysis. nih.govrsc.org These complex intermediates are believed to activate the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating the C-N bond formation. rsc.org

Table 1: Comparison of Catalytic Systems for 3-Substituted Azepan-2-one Synthesis

Click to view table
MethodCatalyst SystemKey FeaturesStereocontrolRef
(4+3) AnnulationYb(OTf)₃Forms densely substituted azepanonesHigh Diastereoselectivity nih.gov
Asymmetric (4+3) AnnulationCu(OTf)₂ / (S)-CyTox LigandEnantioselective variant of annulationHigh Enantioselectivity nih.gov
Chemoenzymatic CascadeGalactose Oxidase / Imine ReductaseConverts L-lysinol to 3-aminoazepaneHigh Enantiopurity rsc.org
Nitro Group ReductionPd/C, H₂Reduction of 3-nitro-ε-caprolactamRacemic Product wikipedia.org

Table 2: Conditions for Boron-Catalyzed Amidation

Click to view table
Boron CatalystSubstratesConditionsOutcomeRef
Boric Acid (B(OH)₃)Carboxylic Acids, AminesRefluxing toluene (B28343) or xylene with water removalEffective for a wide range of substrates orgsyn.orgacs.org
Arylboronic Acids (e.g., PhB(OH)₂)Carboxylic Acids, AminesAzeotropic reflux in toluene or fluorobenzeneGood to high yields; activity depends on electronic effects rsc.org
Borate Ester (B(OCH₂CF₃)₃)Unprotected Amino Acids, AminesTAME solvent, 86°C, Dean-StarkImpressive selectivity for unprotected amino acids mdpi.com

Multicomponent Reaction Strategies (e.g., Passerini and Ugi Reactions)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency, making it attractive for creating libraries of structurally diverse compounds. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of lactam-containing scaffolds.

The Passerini reaction , first reported by Mario Passerini in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgnih.gov While not directly forming a lactam ring, the Passerini reaction can be employed to generate highly functionalized acyclic precursors that can undergo subsequent cyclization to form the desired azepan-2-one ring. For instance, a bifunctional substrate containing both a carboxylic acid and a protected amino group could react with a suitable carbonyl component and an isocyanide, followed by deprotection and intramolecular amidation to furnish a substituted caprolactam. The reaction proceeds through a concerted mechanism involving a trimolecular reaction between the components. wikipedia.org

The Ugi reaction is a four-component reaction that combines a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide to produce a bis-amide. thieme-connect.deresearchgate.net This reaction is particularly well-suited for generating diversity in peptide-like structures. A key variation for lactam synthesis is the Ugi 5-center-4-component reaction (U-5C-4CR), which utilizes an α-amino acid as a bifunctional starting material, providing both the amine and carboxylic acid components. researchgate.netmdpi.com

A hypothetical Ugi-based strategy for synthesizing the 2-(3-Amino-2-oxoazepan-1-yl)acetamide scaffold could involve an intramolecular reaction. By selecting a starting material that contains both an amino and a carboxylic acid function separated by an appropriate carbon chain (e.g., 6-aminocaproic acid), it is possible to facilitate a ring-closing Ugi reaction. Alternatively, a tandem approach could be envisioned where the initial Ugi product is designed to undergo a subsequent ring-closing metathesis or other cyclization event to form the azepan-2-one ring. The versatility of the Ugi reaction allows for the introduction of various substituents by simply changing the input components (aldehyde, isocyanide), providing rapid access to a library of analogues.

The table below illustrates a conceptual Ugi reaction for the synthesis of a generic α-acylamino carboxamide, the core structure formed in this reaction.

Aldehyde/KetoneAmineCarboxylic AcidIsocyanideProduct
R¹-CHOR²-NH₂R³-COOHR⁴-NCR¹R²N-CH-C(O)N(R³)C(O)R⁴

Modular Synthesis and Functionalization of the Azepan-2-one Scaffold

A modular or stepwise approach offers a highly controlled and versatile strategy for the synthesis of complex molecules like this compound. This methodology involves the initial synthesis of the core scaffold, in this case, azepan-2-one, followed by sequential and site-selective introduction of the required functional groups.

The azepan-2-one (ε-caprolactam) scaffold itself is a readily available industrial chemical, primarily used in the production of Nylon 6. wikipedia.org Its synthesis is typically achieved via the Beckmann rearrangement of cyclohexanone oxime. usm.edu For laboratory-scale synthesis of substituted analogues, this rearrangement can be applied to functionalized cyclohexanones.

N-1 Functionalization: The nitrogen atom of the lactam is a common site for functionalization. N-alkylation can be readily achieved by treating the azepan-2-one with a suitable alkylating agent in the presence of a base. acsgcipr.org To introduce the acetamide side chain at the N-1 position, azepan-2-one can be deprotonated with a strong base like sodium hydride, followed by reaction with an electrophile such as 2-bromoacetamide.

C-3 Functionalization: Introducing the amino group at the C-3 position (α- to the carbonyl) is more challenging. One common strategy involves the formation of a lactam enolate by treatment with a strong base (e.g., lithium diisopropylamide, LDA), followed by reaction with an electrophilic aminating agent. Another powerful modular approach is the use of ring-closing metathesis (RCM) on a suitably designed acyclic precursor. For example, a diene precursor containing an α-amino acrylamide (B121943) can be cyclized using a Grubbs' catalyst to directly form a functionalized caprolactam ring system with an amino group at the desired position. lookchem.com This method demonstrates high tolerance for various functional groups on the precursor. lookchem.com

The following table outlines a modular synthetic approach, highlighting the key steps and reagents.

StepTransformationReagents and Conditions
1N-1 Alkylation of Azepan-2-one1. Sodium Hydride (NaH) 2. 2-Bromoacetamide
2α-Bromination at C-3N-Bromosuccinimide (NBS), Radical Initiator
3Azide DisplacementSodium Azide (NaN₃)
4Reduction of Azide to AmineH₂, Pd/C or LiAlH₄

This modular strategy allows for the independent introduction of the N-1 and C-3 substituents, enabling the synthesis of a wide array of analogues by simply varying the alkylating agent in Step 1 or the nucleophile in later steps.

Rigorous Structural Characterization and Advanced Analytical Techniques

Spectroscopic Elucidation of 2-(3-Amino-2-oxoazepan-1-yl)acetamide

Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to build a comprehensive profile of the compound. researchgate.net

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would be required for the unambiguous structural confirmation of this compound. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key expected signals for this compound would include distinct resonances for the protons of the azepane ring, the methylene (B1212753) protons of the acetamide (B32628) side chain, and the protons of the primary amine and amide groups. The protons on the seven-membered azepane ring, particularly those adjacent to the chiral center at C3, would likely exhibit complex splitting patterns due to diastereotopicity.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound is expected to show signals for the two carbonyl carbons (one in the lactam ring and one in the acetamide side chain), the chiral methine carbon bearing the amino group, and the various methylene carbons of the azepane ring and the acetamide side chain. nih.gov The chemical shifts of these carbons provide insight into their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data Characteristics

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Azepane C=O - ~175-178 ppm
Acetamide C=O - ~170-173 ppm
Azepane CH-NH₂ Multiplet ~50-55 ppm
Azepane CH₂ (various) Multiple Multiplets ~25-45 ppm
Acetamide N-CH₂ Singlet (or AB quartet) ~45-50 ppm
Amine NH₂ Broad Singlet -

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net

MS/HRMS: Standard mass spectrometry would confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be the expected parent ion in techniques like Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₁₅N₃O₂) with high confidence.

LC-MS: The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique that separates the compound from any impurities before it enters the mass spectrometer, providing both purity information and mass data simultaneously. bldpharm.com

Table 2: Expected Mass Spectrometry Data

Technique Expected Observation Information Gained
ESI-MS [M+H]⁺ ion Molecular Weight Confirmation
HRMS Exact mass of [M+H]⁺ Elemental Composition (C₈H₁₅N₃O₂)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. researchgate.net The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Primary Amine) Stretching 3300-3500 (two bands)
N-H (Amide) Stretching 3100-3500
C-H (Aliphatic) Stretching 2850-3000
C=O (Lactam) Stretching 1650-1680
C=O (Amide) Stretching 1630-1660

Chromatographic Analysis for Purity and Stereoisomeric Separation

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a non-volatile compound. A reverse-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. nih.govresearchgate.net

The method would typically employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comdoaj.org Detection could be achieved using a UV detector, as the amide functional groups exhibit some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Table 4: Typical RP-HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV (e.g., 210 nm) or MS

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Since this compound possesses a chiral center at the 3-position of the azepane ring, it can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. sigmaaldrich.com

The separation requires a chiral stationary phase (CSP). For a compound containing a primary amine and amide functionalities, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective. sigmaaldrich.comresearchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, must be optimized to achieve baseline separation of the two enantiomeric peaks. nih.gov The ratio of the areas of the two peaks is then used to calculate the enantiomeric excess.

Table 5: Illustrative Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., Cellulose or Teicoplanin-based)
Mobile Phase Hexane/Ethanol or other solvent mixture
Flow Rate 0.5 - 1.0 mL/min
Detection UV (e.g., 210-220 nm)

| Column Temperature | Controlled (e.g., 25 °C) |

Mechanistic Organic Chemistry of 2 3 Amino 2 Oxoazepan 1 Yl Acetamide Synthesis and Reactivity

Mechanistic Insights into Amide Bond Formation Reactions

Amide bond formation is a cornerstone of organic chemistry, vital for the synthesis of peptides, polymers, and pharmaceuticals, including 2-(3-Amino-2-oxoazepan-1-yl)acetamide, which contains two distinct amide linkages. numberanalytics.comhawaii.edu The fundamental reaction involves the condensation of a carboxylic acid and an amine. wikipedia.org However, the direct reaction is often inefficient as amines and carboxylic acids typically undergo an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. researchgate.netrsc.org

To facilitate amide bond formation, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity for nucleophilic attack by the amine. rsc.org The general mechanism proceeds through a nucleophilic acyl substitution pathway, which involves the formation of a tetrahedral intermediate that subsequently collapses to form the amide bond. youtube.com

Several strategies have been developed for this activation:

Conversion to Reactive Acyl Derivatives: Carboxylic acids can be converted into more reactive intermediates like acyl chlorides or anhydrides. libretexts.orgmasterorganicchemistry.com These highly electrophilic species react readily with amines to form amides. masterorganicchemistry.com

Coupling Reagents: A widely used approach, especially in peptide synthesis, involves in-situ activation using coupling reagents. numberanalytics.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. wikipedia.org This method avoids the isolation of harsh acylating agents. numberanalytics.comwikipedia.org The formation of the O-acylisourea intermediate when using carbodiimides is a classic example. wikipedia.org

Enzyme-Catalyzed Formation: Biocatalytic methods using enzymes like lipases or proteases offer a green chemistry alternative, providing high selectivity under mild conditions. numberanalytics.comnih.gov These enzymatic strategies often involve ATP-dependent activation of the carboxylate to form an acyl-adenylate or acylphosphate intermediate. nih.gov

The synthesis of the acetamide (B32628) side chain in this compound would typically involve the reaction of the N1 nitrogen of the 3-aminoazepan-2-one (B99726) ring with an activated form of acetic acid, such as acetyl chloride or via a coupling-reagent-mediated reaction.

Table 1: Common Coupling Reagents for Amide Bond Formation

ReagentFull NameMechanism Notes
DCCDicyclohexylcarbodiimideForms a highly reactive O-acylisourea intermediate. The byproduct, dicyclohexylurea, is a solid that can be removed by filtration. wikipedia.org
DICDiisopropylcarbodiimideSimilar mechanism to DCC, but the urea (B33335) byproduct is soluble in many organic solvents, simplifying purification. wikipedia.org
HOBt1-HydroxybenzotriazoleOften used as an additive with carbodiimides to suppress side reactions and reduce racemization during peptide synthesis. numberanalytics.com
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateA uronium-based coupling reagent known for fast reaction rates and high efficiency. numberanalytics.com

Reaction Pathways for Azepan-2-one (B1668282) Ring Formation

The azepan-2-one core, also known as ε-caprolactam, is a seven-membered cyclic amide. Its formation is a critical step in the synthesis of the target molecule. Several synthetic routes can produce this heterocyclic system.

Beckmann Rearrangement: The primary industrial method for producing caprolactam is the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.org This reaction is catalyzed by strong acid, which protonates the oxime hydroxyl group, converting it into a good leaving group (water). This departure triggers a 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the azepan-2-one ring. usm.edu Substituted caprolactams can be synthesized from appropriately substituted cyclohexanones. usm.edu

Schmidt Reaction: Another pathway to azepan-2-ones is the Schmidt reaction, which involves treating a cyclohexanone with hydrazoic acid (HN₃) under acidic conditions. wikipedia.org The mechanism involves the addition of hydrazoic acid to the ketone, followed by dehydration and rearrangement with the loss of dinitrogen gas (N₂), which is an excellent leaving group.

Cyclization of Amino-Acids: The direct intramolecular condensation of an ε-amino acid, such as 6-aminocaproic acid, can also form the azepan-2-one ring, although this typically requires high temperatures to drive off water and favor the cyclic product over intermolecular polymerization. wikipedia.org The synthesis of the 3-amino-azepan-2-one precursor would likely involve the cyclization of a suitably protected 2,6-diaminoheptanoic acid derivative.

Modern methods for constructing seven-membered rings, such as formal [5+2] cycloadditions, provide alternative routes to functionalized azepane derivatives. nih.gov For instance, a photochemical rearrangement of N-vinylpyrrolidinones can lead to azepin-4-ones, which can be further functionalized. nih.gov

Reactivity and Transformation of the Amino and Amide Functionalities

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the primary amino group, the cyclic amide (lactam), and the primary side-chain amide.

Primary Amino Group: The exocyclic amino group at the C3 position is the most basic and nucleophilic site in the molecule. It can undergo a variety of reactions typical of primary amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form secondary amides.

Alkylation: Nucleophilic substitution reactions with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones to form an imine, which is then reduced to a secondary or tertiary amine. libretexts.org

Amide Functionalities: Amides are the least reactive of the common carboxylic acid derivatives due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.comopenstax.org Nevertheless, they can undergo specific transformations under forcing conditions.

Hydrolysis: Both the lactam and the side-chain amide can be hydrolyzed to their constituent carboxylic acid and amine components by heating in strong aqueous acid or base. libretexts.orgsavemyexams.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. openstax.org Base-catalyzed hydrolysis involves direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

Reduction: Both amide groups can be reduced to amines using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). openstax.org This reaction is specific to amides and converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). openstax.org Reduction of the lactam ring would yield a 3-amino-1-(2-aminoethyl)azepane, while selective reduction would be challenging.

Table 2: Summary of Functional Group Reactivity

Functional GroupReagent/ConditionReaction TypeProduct Type
Primary Amine (-NH₂)Acyl Halide (R-COCl)AcylationSecondary Amide
Alkyl Halide (R-X)AlkylationSecondary/Tertiary Amine
Aldehyde/Ketone + Reducing AgentReductive AminationSecondary/Tertiary Amine
Amide (Lactam & Acetamide)H₃O⁺ or OH⁻, heatHydrolysisCarboxylic Acid + Amine
LiAlH₄ReductionAmine

Considerations for Ring-Opening and Cyclization Processes in Azepan-2-ones

The azepan-2-one ring is dynamic, capable of undergoing both ring-opening and cyclization reactions, with the equilibrium being influenced by reaction conditions.

Ring-Opening Polymerization (ROP): Azepan-2-one (caprolactam) is the monomer for the synthesis of Nylon 6, a major commercial polyamide. wikipedia.org This conversion is a classic example of ring-opening polymerization.

Anionic ROP: This is the most prevalent method for lactam polymerization. rsc.org It requires a strong base to deprotonate the lactam, forming a nucleophilic lactamate anion. An N-acyl lactam is typically used as an initiator. The propagation step involves the nucleophilic attack of the lactamate anion on the carbonyl group of the N-acylated initiator or the growing polymer chain. rsc.org

Cationic ROP: This method is initiated by acids but is generally less controlled and can result in polymers with lower molecular weights. mdpi.com

Hydrolytic Polymerization: This industrial process is initiated by water at high temperatures. Water first hydrolyzes a monomer unit to form 6-aminocaproic acid, which then initiates the polymerization process through subsequent condensation and addition reactions. mdpi.com

Ring-Opening via Hydrolysis: As discussed previously, the lactam ring can be opened under hydrolytic conditions. This reaction is essentially the reverse of the final cyclization step in its synthesis from an ε-amino acid. The stability of the amide bond means that harsh conditions (strong acid or base and heat) are required to drive the equilibrium toward the ring-opened product. libretexts.org The mechanism of β-lactam hydrolysis by enzymes like β-lactamases provides a biological parallel for this process, where an active site residue (like serine) attacks the carbonyl carbon to form a covalent intermediate, leading to ring cleavage. researchgate.netnih.gov

Cyclization Processes: The formation of the seven-membered azepan-2-one ring from its linear precursor, an ε-amino acid derivative, is a cyclization reaction. The thermodynamic and kinetic viability of this process depends on factors such as chain length and the absence of steric hindrance. While five- and six-membered rings are generally favored enthalpically and entropically, the formation of seven-membered rings is also feasible, though often requiring conditions that promote intramolecular over intermolecular reactions.

The presence of the 3-amino substituent on the azepan-2-one ring can influence these processes. researchgate.net Electronically, it may slightly alter the reactivity of the carbonyl group. Sterically, it could potentially hinder the approach of monomers or catalysts in polymerization reactions, affecting the kinetics of ROP. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms

The biological and molecular investigation of 2-(3-Amino-2-oxoazepan-1-yl)acetamide has centered on its potential to interact with specific enzymes and receptors, which are crucial in various disease pathways. The following sections detail the findings from these investigations.

Enzyme Inhibition Potentials

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9, MMP-12, MMP-3)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. Research into the inhibitory potential of this compound against specific MMPs is a key area of interest. However, based on currently available scientific literature, there is no specific data documenting the inhibitory activity of this compound against MMP-2, MMP-9, MMP-12, or MMP-3.

Interactive Data Table: MMP Inhibition Profile

EnzymeTargetActivity (IC50/Ki)Source
MMP-2This compoundNo data availableN/A
MMP-9This compoundNo data availableN/A
MMP-12This compoundNo data availableN/A
MMP-3This compoundNo data availableN/A
Dihydrofolate Reductase (DHFR) Enzyme Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids. It is a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs. The potential for this compound to inhibit DHFR has been considered; however, there is currently no published research or data to support or refute this activity.

Interactive Data Table: DHFR Inhibition Profile

EnzymeTargetActivity (IC50/Ki)Source
DHFRThis compoundNo data availableN/A
Thrombin Inhibition

Thrombin is a key serine protease in the coagulation cascade, making it a prime target for anticoagulant therapies. The inhibitory effects of various compounds on thrombin are extensively studied to develop new treatments for thrombotic disorders. While azepanone-containing structures have been explored as scaffolds for enzyme inhibitors, there is no specific scientific evidence to date demonstrating the thrombin inhibitory activity of this compound.

Interactive Data Table: Thrombin Inhibition Profile

EnzymeTargetActivity (IC50/Ki)Source
ThrombinThis compoundNo data availableN/A
In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are fundamental for determining the inhibitory or activating potential of a compound against a specific enzyme. Such assays would be necessary to ascertain the activity of this compound against MMPs, DHFR, and thrombin. While standard assay methodologies exist for these enzymes, the scientific literature does not currently contain reports of such assays being performed with this compound.

Receptor Modulation Activities

Formyl Peptide Receptor 2 (FPR2) Agonism

Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 receptor (ALX), is a G protein-coupled receptor that plays a critical role in the resolution of inflammation. Agonists of FPR2 are of significant interest for their potential anti-inflammatory and pro-resolving effects. nih.gov

Research into ureidopropanamide derivatives has identified potent agonists for FPR2. nih.gov While this compound itself is not a ureidopropanamide, the synthesis of related compounds containing the (2-oxoazepan-3-yl)amino moiety for the investigation of FPR2 modulation suggests that this structural class is of interest in this area. nih.gov Specifically, the compound (2R)-tert-Butyl {3-(4-hydroxyphenyl)-1-oxo-1-[(2-oxoazepan-3-yl)amino]propan-2-yl}carbamate has been synthesized in the context of developing FPR2 modulators. nih.gov However, direct data on the FPR2 agonist activity, such as EC50 values, for this compound is not available in the current body of scientific literature.

Interactive Data Table: FPR2 Agonism Profile

ReceptorTargetActivity (EC50)FindingsSource
FPR2This compoundNo data availableThe structural class is of interest for FPR2 modulation, with related compounds being synthesized for this purpose. nih.gov

Receptor Modulation Activities

Formyl Peptide Receptor 2 (FPR2) Agonism

Ca²⁺ Mobilization Assays in Transfected Cell Lines

Currently, there is no publicly available scientific literature detailing the effects of this compound on Ca²⁺ mobilization in transfected cell lines. Such assays are crucial for understanding how a compound might interfere with intracellular signaling pathways that are dependent on calcium as a second messenger. The absence of this data means that a key aspect of its potential mechanism of action remains uncharacterized.

Neurokinin NK1/NK2 Receptor Antagonism of Analogues

While the broader class of molecules related to caprolactam derivatives has been investigated for various pharmacological activities, specific data on the neurokinin NK1 or NK2 receptor antagonism by analogues of this compound is not available in the reviewed scientific literature. Neurokinin receptors are involved in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders. Determining the interaction of this compound or its close analogues with these receptors would be a critical step in evaluating its therapeutic potential.

Cellular Effects and Inflammatory Modulation

The potential anti-inflammatory properties of this compound have not been extensively detailed in published research, leaving significant gaps in the understanding of its cellular effects.

Chemokine Inhibition and Anti-inflammatory Effects in Cellular Models

No specific studies were found that investigated the ability of this compound to inhibit chemokines or exert anti-inflammatory effects in cellular models. Chemokine inhibition is a significant area of interest for the development of new anti-inflammatory therapies.

Impact on Pro-inflammatory Cytokine Production

The effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, has not been reported in the available scientific literature. Understanding a compound's impact on cytokine profiles is fundamental to characterizing its anti-inflammatory or immunomodulatory activity.

Inhibition of Lymphocyte Proliferation in Cellular Systems

Similarly, there is a lack of data regarding the inhibitory effects of this compound on lymphocyte proliferation. Assays measuring lymphocyte proliferation are key to determining a compound's potential immunosuppressive properties.

Broader Bioactivity Spectrum and Mechanistic Linkages

Comprehensive searches for specific biological activities and molecular mechanisms of the chemical compound This compound have yielded limited publicly available data. At present, detailed research findings, including extensive bioactivity profiles and specific mechanistic linkages, are not well-documented in scientific literature for this particular molecule.

While the broader class of acetamide (B32628) derivatives has been the subject of extensive research, revealing a wide range of biological activities, it is crucial to note that these findings are not directly transferable to This compound . The specific structural arrangement of the amino group, the oxoazepane ring, and the acetamide functional group in this compound will dictate its unique pharmacological profile.

For context, various other acetamide-containing compounds have demonstrated a variety of biological effects, which are summarized below. This information is provided for illustrative purposes only and does not imply that This compound exhibits any of these properties.

General Class of Acetamide Derivatives Observed Biological Activities Potential Mechanistic Linkages
2-Amino-N-(arylsulfinyl)-acetamidesInhibition of bacterial aminoacyl-tRNA synthetase. google.comInterference with bacterial protein synthesis. google.com
Phenoxy acetamide derivativesAntidepressant, tranquilizer, anticonvulsant, and anticancer activities. nih.govModulation of central nervous system pathways or induction of apoptosis in cancer cells. nih.gov
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivativesActivity against sensitive and resistant cancer cell lines. nih.govInduction of apoptosis and autophagy in cancer cells. nih.gov
Flavonoid acetamide derivativesPotential for improved bioavailability, though with potentially decreased antioxidant activity compared to parent flavonoids. researchgate.netAlteration of physicochemical properties influencing absorption, distribution, metabolism, and excretion (ADMET). researchgate.net
2-Aminothiazole derivativesAntimicrobial, antifungal, anti-inflammatory, and antiviral activities. researchgate.netVaried, depending on the specific derivative and its target. researchgate.net
N-Acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamidePotential GABA-ergic and glutamatergic activities. semanticscholar.orgInteraction with GABAA and AMPA receptors. semanticscholar.org

Further empirical research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and molecular mechanisms of This compound . Without such dedicated studies, any discussion of its bioactivity spectrum remains speculative.

Comprehensive Structure Activity Relationship Sar Studies of 2 3 Amino 2 Oxoazepan 1 Yl Acetamide Analogues

Stereochemical Influence on Biological Efficacy

Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as the three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. nih.govnih.gov For analogues of 2-(3-amino-2-oxoazepan-1-yl)acetamide, the stereocenter at the 3-position of the azepan-2-one (B1668282) ring is a critical determinant of biological efficacy.

The differential activity between enantiomers is a well-documented phenomenon in medicinal chemistry. nih.gov In many cases, one enantiomer (the eutomer) exhibits significantly higher activity than the other (the distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer. For 3-amino-lactam structures, the specific orientation of the amino group can be crucial for forming key hydrogen bonds or ionic interactions within a binding site.

While specific data for this compound is not extensively available in the public domain, studies on other chiral lactam-containing molecules have demonstrated the profound impact of stereochemistry. For instance, in a series of 3-amino-2-indolyllactam derivatives, the stereochemical configuration was a key factor in their activity as inhibitors of oxidative stress-induced necrosis. nih.gov It is therefore highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities.

Table 1: Hypothetical Biological Activity of Stereoisomers

StereoisomerRelative PotencyRationale
(R)-2-(3-Amino-2-oxoazepan-1-yl)acetamideHigherThe specific 3D orientation of the 3-amino group may allow for optimal interaction with the target's binding site.
(S)-2-(3-Amino-2-oxoazepan-1-yl)acetamideLowerThe alternative orientation of the 3-amino group might result in a less favorable or even a repulsive interaction with the target.
Racemic MixtureIntermediateThe observed activity would be an average of the activities of the two enantiomers.

This table is illustrative and based on general principles of stereochemistry in drug action, as specific experimental data for this compound was not found.

Role of the 3-Amino Substituent on the Azepan-2-one Ring in Modulating Activity

The 3-amino group on the azepan-2-one ring is a key functional group that is likely to be integral to the biological activity of this class of compounds. Its basicity and hydrogen-bonding capacity suggest that it could be involved in crucial interactions with the biological target.

Modification of this amino group can provide valuable insights into its role. For example, converting the primary amine to a secondary or tertiary amine, or to an amide, would alter its hydrogen-bonding potential and basicity. If the primary amine is essential for a specific hydrogen bond donation or an ionic interaction, these modifications would be expected to reduce or abolish activity.

In SAR studies of related 3-amino-lactam compounds, modifications to the amino group have been shown to have a significant impact on activity. nih.gov For example, acylation or alkylation of the amino group can provide information about the steric tolerance of the binding pocket in the vicinity of this substituent.

Table 2: Predicted Impact of Modifications to the 3-Amino Group

ModificationExpected Impact on ActivityRationale
N-Alkylation (e.g., -NHCH₃)Likely decreaseIncreased steric bulk may hinder binding. Altered hydrogen bonding capacity.
N-Acylation (e.g., -NHCOCH₃)Significant decrease or lossNeutralization of basicity and loss of key ionic interactions. Increased steric bulk.
Conversion to GuanidinePotential for altered activityChange in basicity and hydrogen bonding pattern could lead to different interactions.
Removal of the amino groupComplete loss of activityIf the amino group is a key pharmacophoric feature, its removal would eliminate essential binding interactions.

This table is based on general medicinal chemistry principles and SAR trends observed in analogous series.

Significance of the N1-Acetamide Moiety for Target Interaction

The N1-acetamide moiety of this compound introduces a flexible side chain that can explore the binding site of a biological target. The amide group within this moiety can act as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O).

The length and nature of the substituent at the N1 position of the azepan-2-one ring are critical for positioning the functional groups for optimal interaction. The acetamide (B32628) group provides a specific length and functionality that may be ideal for reaching a particular region of the binding pocket.

SAR studies on other N-substituted lactams have often shown that the nature of the N1-substituent is a key determinant of potency and selectivity. researchgate.net For instance, in a series of 4-aminoquinazoline derivatives, the substituent on the nitrogen was found to significantly influence binding affinities. researchgate.net

Table 3: Postulated Importance of the N1-Acetamide Moiety

Feature of N1-AcetamidePostulated Role in Target Interaction
Amide Carbonyl (C=O)Acts as a hydrogen bond acceptor, potentially interacting with donor groups on the target.
Amide N-HActs as a hydrogen bond donor, potentially interacting with acceptor groups on the target.
Methylene (B1212753) Linker (-CH₂-)Provides optimal spacing and flexibility for the terminal amide group to reach its binding site.
Terminal Amide (-NH₂)Can participate in additional hydrogen bonding interactions.

This table outlines the likely roles of the different components of the N1-acetamide group based on their chemical properties.

Design Principles for Optimizing Potency and Selectivity

Based on the SAR insights, several design principles can be proposed to optimize the potency and selectivity of this compound analogues. A rational drug design approach would involve iterative cycles of design, synthesis, and biological testing. nih.gov

To enhance potency, efforts could focus on modifications that strengthen the key interactions with the target. This might involve:

Conformational Constraint: Introducing rigidity into the N1-acetamide side chain could lock the molecule in its bioactive conformation, reducing the entropic penalty of binding.

Bioisosteric Replacement: Replacing the terminal amide of the acetamide side chain with other functional groups that can participate in similar interactions (e.g., a sulfonamide or a small heterocyclic ring) could improve properties like metabolic stability or cell permeability.

Exploring Substituent Effects: Small substituents on the azepane ring could be introduced to probe for additional favorable interactions or to modulate the physicochemical properties of the molecule.

Selectivity is often achieved by exploiting differences in the binding sites of related targets. Design strategies for improving selectivity include:

Shape Complementarity: Introducing bulky or specifically shaped substituents that fit into a unique sub-pocket of the desired target but cause a steric clash with off-targets.

Exploiting Unique Interactions: Identifying amino acid residues that differ between the target and off-targets and designing analogues that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the residues present only in the desired target.

Pharmacophore modeling and computational docking studies can be invaluable tools in guiding these optimization efforts by providing models of how the ligands bind to their targets. dovepress.com

Table 4: Summary of Optimization Strategies

StrategyObjectiveExample Modification
Stereochemical ControlEnhance Potency & SelectivitySynthesis of the pure, more active enantiomer (e.g., the eutomer).
3-Amino Group ModificationProbe for Additional InteractionsIntroduction of small alkyl groups or incorporation into a constrained ring system.
N1-Side Chain Extension/ModificationOptimize Binding AffinityVarying the length of the linker or replacing the terminal amide with other hydrogen bonding groups.
Ring SubstitutionImprove Potency and Physicochemical PropertiesAddition of small alkyl or halogen substituents on the azepane ring.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For 2-(3-Amino-2-oxoazepan-1-yl)acetamide, such calculations would reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is crucial for predicting how the molecule will interact with other chemical species. Local reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint specific atomic sites most susceptible to nucleophilic or electrophilic attack. nih.govnih.gov

Table 1: Key Electronic and Reactivity Parameters Calculated via DFT Note: The values below are illustrative of parameters that would be obtained from quantum chemical calculations and are not based on experimental data for this specific compound.

Parameter Description Hypothetical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -0.24 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 0.08 eV
HOMO-LUMO Gap (ΔE) Energy difference indicating chemical reactivity 0.32 eV
Ionization Potential (I) Energy required to remove an electron 6.53 eV
Electron Affinity (A) Energy released when an electron is added 2.17 eV
Global Hardness (η) Resistance to change in electron distribution 2.18
Global Electrophilicity (ω) Index of electrophilic character 3.32 eV

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (a ligand), such as this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov

Molecular Docking: This process predicts the preferred orientation of the ligand when bound to a target to form a stable complex. edgccjournal.orgnih.gov The simulation places the ligand into the binding site of the protein and evaluates different poses based on a scoring function, which estimates the binding affinity. The results include a docking score and a predicted binding free energy (ΔGbind), with lower values suggesting a more favorable interaction. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. najah.edu

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability and dynamics of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD provides a detailed view of the complex's conformational changes and the persistence of key interactions. najah.edu Important metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein backbone and ligand position, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. najah.edu

Table 2: Illustrative Output from a Molecular Docking and Dynamics Study Note: This table represents typical data generated in a simulation study against a hypothetical protein target.

Parameter Description Example Finding
Docking Score A measure to rank binding poses -8.5 kcal/mol
Binding Free Energy (ΔGbind) Estimated thermodynamic stability of the complex -45.2 kcal/mol
Key Interacting Residues Amino acids forming significant bonds with the ligand TYR 84, ASP 129, PHE 210
Hydrogen Bonds Number and location of hydrogen bonds formed 3 (with ASP 129, SER 130)
Mean RMSD (Ligand) Average deviation of the ligand from its initial pose during MD 1.8 Å
Mean RMSF (Binding Site) Average fluctuation of binding site residues 1.2 Å

Conformational Analysis of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds.

Table 3: Hypothetical Conformational Energy Profile Note: This table illustrates how conformational analysis data might be presented, focusing on a key rotatable bond.

Conformer Dihedral Angle (N-C-C-N) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Global Minimum) 175° (anti) 0.00 75.3%
2 (Local Minimum) 65° (gauche) 1.25 14.1%
3 (Local Minimum) -70° (gauche) 1.40 10.6%

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret and verify experimental data. Quantum chemical methods can simulate spectra that are often in close agreement with those obtained through laboratory techniques.

NMR Spectroscopy: Calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. nih.gov These theoretical values are invaluable for assigning peaks in experimentally obtained spectra, especially for complex molecules.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. The resulting predicted IR spectrum shows characteristic peaks corresponding to specific functional groups (e.g., C=O stretch of the amide and lactam, N-H stretch of the amine and amide), aiding in the structural confirmation of the synthesized compound.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. nih.gov

Table 4: Comparison of Predicted and Experimental Spectroscopic Data Note: Experimental values are hypothetical and for illustrative purposes only.

Spectroscopic Parameter Functional Group / Atom Predicted Value Hypothetical Experimental Value
¹³C NMR Chemical Shift Carbonyl (C=O, acetamide) 171.5 ppm 172.1 ppm
¹³C NMR Chemical Shift Carbonyl (C=O, azepanone) 175.8 ppm 176.3 ppm
¹H NMR Chemical Shift Amine (-NH₂) 3.1 ppm 3.2 ppm
IR Frequency Amide C=O Stretch 1685 cm⁻¹ 1690 cm⁻¹
IR Frequency N-H Bend 1610 cm⁻¹ 1615 cm⁻¹
UV-Vis λmax n → π* transition 215 nm 218 nm

Biochemical Stability and Metabolism Research in Vitro and Animal Models

Evaluation of Serum Stability and Hydrolysis Pathways

In vitro studies have demonstrated that Omberacetam possesses low stability in serum and plasma, which is indicative of rapid degradation. This inherent instability is a key feature of its design as a prodrug, allowing for efficient conversion to its active form.

The primary pathway for the degradation of Omberacetam is hydrolysis. The molecular structure of Omberacetam contains both an ethyl ester and an amide linkage, which are susceptible to cleavage by ubiquitous enzymes in the blood and tissues. It is hypothesized that esterases and peptidases are the primary enzymes responsible for this hydrolytic cleavage.

The proposed initial steps of the hydrolysis pathway are as follows:

Ester Hydrolysis: The ethyl ester group is rapidly cleaved by esterases, yielding N-phenylacetyl-L-prolylglycine.

Amide Cleavage and Cyclization: Subsequently, or in a concerted fashion, the amide bond is cleaved, and the molecule undergoes an intramolecular cyclization to form the major metabolite, cycloprolylglycine.

This rapid conversion is highlighted by a preclinical study in rats, which reported a very short half-life for the parent compound.

Table 1: In Vitro Serum Stability of 2-(3-Amino-2-oxoazepan-1-yl)acetamide in Rat Serum

Time PointRemaining Parent Compound (%)Half-life (t½)
Not availableNot available~16 minutes examine.com

Characterization of Enzyme-Catalyzed Degradation Products

The metabolism of Omberacetam results in several degradation products, with cycloprolylglycine being the most significant in terms of biological activity. The characterization of these metabolites has been a central focus of preclinical research to understand the compound's mechanism of action.

The primary metabolites identified in preclinical studies include:

Cycloprolylglycine: This cyclic dipeptide is considered the main active metabolite of Omberacetam. Its formation is a result of the hydrolysis and subsequent cyclization of the parent molecule. Studies have shown that the concentration of cycloprolylglycine increases in the brain following the administration of Omberacetam. alzdiscovery.org

Phenylacetic acid: This compound is formed following the cleavage of the N-phenylacetyl group from the proline residue.

Phenylacetylproline: This metabolite results from the hydrolysis of the glycine (B1666218) ethyl ester portion of the molecule.

N-phenylacetyl-L-prolyl: The L-isomer of this compound has also been identified as a metabolite. nih.gov

Table 2: Identified Metabolites of this compound in Preclinical Models

Metabolite NameMethod of IdentificationBiological Activity
CycloprolylglycineHPLCActive
Phenylacetic acidNot specifiedLikely inactive
PhenylacetylprolineNot specifiedActivity not well-defined
N-phenylacetyl-L-prolylMolecular Docking StudiesPutative

Factors Governing Metabolic Resistance and Pharmacokinetic Implications in Preclinical Studies

The chemical structure of this compound is the primary determinant of its metabolic profile. The presence of labile ester and amide bonds results in low metabolic resistance, leading to its rapid conversion and classification as a prodrug. This rapid metabolism has significant pharmacokinetic implications observed in preclinical animal models.

Structural Factors Influencing Metabolism:

Ester and Amide Linkages: These functional groups are readily recognized and cleaved by hydrolytic enzymes, such as carboxylesterases and aminopeptidases, which are abundant in the plasma, liver, and gastrointestinal tract. researchgate.net This leads to a high first-pass metabolism.

Dipeptide-like Structure: The core structure, resembling a dipeptide, may facilitate recognition by peptidases.

Pharmacokinetic Implications in Rats: Preclinical pharmacokinetic studies in rats have demonstrated the rapid absorption and elimination of the parent compound. Following oral administration, Omberacetam is quickly absorbed, reaching maximum plasma concentrations in a short period. However, it is also rapidly cleared from the bloodstream, consistent with its extensive metabolism. examine.com

The pharmacokinetic parameters of the active metabolite, cycloprolylglycine, are significantly different from those of the parent compound, with evidence suggesting it persists in the systemic circulation for a longer duration. researchgate.net This sustained presence of the active metabolite is believed to be responsible for the observed pharmacological effects of Omberacetam.

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValue
Dose50 mg/kg
Tmax (Time to Maximum Concentration)~7 minutes
Cmax (Maximum Concentration)0.82 mcg/mL
Half-life (t½)~16 minutes

Note: The reported pharmacokinetic parameters are for the parent compound and may vary between studies.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Amino-2-oxoazepan-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the azepanone core followed by functionalization. Key steps include:

  • Acylation and Cyclization : Use of acetaldehyde and sodium borohydride (NaBH₄) in ethanol to generate intermediates (e.g., morpholinone derivatives) .
  • Coupling Reactions : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF facilitate amide bond formation between the azepanone moiety and acetamide groups .
  • Deprotection and Purification : Acidic or basic hydrolysis (e.g., LiOH in dioxane/water) to remove protective groups, followed by chromatography or crystallization .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Methodological Answer:

  • Temperature Control : Low temperatures (-70°C) during lithiation (using LHMDS, lithium hexamethyldisilazide) minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction homogeneity and stability of intermediates .
  • Catalytic Efficiency : Optimizing equivalents of coupling reagents (e.g., HATU) and bases (DIPEA) ensures stoichiometric balance .
  • Automated Platforms : Continuous flow reactors and real-time monitoring systems improve reproducibility and scalability .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with deuterated solvents (e.g., DMSO-d₆) enhancing resolution .
  • High-Resolution Mass Spectrometry (HRMS) : LC-HRMS/MS confirms molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths and stereochemistry .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray data to address ambiguities. For example, an incorrect isomer assignment (ortho vs. meta substitution) in 2-hydroxyphenyl derivatives was corrected via comparative HRMS and ¹H-NMR analysis .
  • Isotopic Labeling : Use ¹⁵N or ¹³C isotopes to trace functional groups in complex spectra .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
  • Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition Studies : Fluorescence-based assays targeting proteases or kinases, with IC₅₀ calculations .

Advanced: How can molecular docking studies predict interactions with biological targets?

Methodological Answer:

  • Target Selection : Retrieve 3D structures of enzymes (e.g., SARS-CoV-2 main protease) from the Protein Data Bank (PDB) .
  • Ligand Preparation : Minimize the energy of this compound using software like Avogadro or Gaussian .
  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities, focusing on hydrogen bonding (acetamide moiety) and hydrophobic interactions (azepanone ring) .
  • Validation : Compare results with known inhibitors (e.g., co-crystallized ligands) to assess docking reliability .

Advanced: What strategies mitigate regiochemical challenges in derivative synthesis?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) to direct substitution to desired positions .
  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to control electrophilic substitution on aromatic rings .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired regioisomer .

Basic: How is crystallographic data processed for this compound?

Methodological Answer:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure intensities at cryogenic temperatures .
  • Structure Solution : SHELXT or SHELXD for phase determination via direct methods .
  • Refinement : SHELXL iteratively adjusts atomic parameters to minimize R-factors, with twin refinement for challenging datasets .

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .

Advanced: What computational tools analyze structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger QSAR to correlate substituent properties (e.g., logP, Hammett constants) with activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to identify stable binding conformers .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for derivatives to prioritize synthetic targets .

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